molecular formula C18H19N3O4S B10980657 4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B10980657
M. Wt: 373.4 g/mol
InChI Key: AVSXYGUSWIXVEA-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a dimethoxy-substituted indole core and a thiophene-2-carbonyl-modified ethylamino side chain. The compound’s synthesis likely involves coupling reactions between indole-2-carboxylate precursors and functionalized amines, as seen in analogous pathways .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-(thiophene-2-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H19N3O4S/c1-24-13-5-6-14(25-2)16-11(13)10-12(21-16)17(22)19-7-8-20-18(23)15-4-3-9-26-15/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

AVSXYGUSWIXVEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of 4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and carboxamide groups. The thiophen-2-ylcarbonyl moiety is then introduced through a coupling reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole core can interact with various enzymes and receptors, modulating their activity. The thiophen-2-ylcarbonyl moiety may enhance its binding affinity and specificity towards certain targets . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Indole-2-Carboxamide Family

The target compound shares its indole-2-carboxamide backbone with several derivatives, differing primarily in substituents on the indole core and the side-chain moieties. Key analogs include:

Compound Name Key Structural Features Pharmacological Notes (if available) Reference
DS-30 (4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl}) Thiazole substituent instead of thiophene; similar dimethoxy-indole core Binds GMFB with high affinity in dose-dependent assays
N-(Benzoylphenyl)-1H-Indole-2-Carboxamides (Compounds 1–6) Benzophenone-linked side chains; variable substituents on the benzoyl group Synthesized via sodium ethoxide-mediated coupling; no bioactivity data
R8L2 (5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-(thiophene-2-sulfonamido)ethyl)) Sulfonamide-thiophene side chain; chloro-substituted indole Yield: 80%; m.p. 216–218°C; no reported bioactivity

Key Observations :

  • Synthetic Yields : Analogous indole-2-carboxamides exhibit moderate to high yields (51–80%), suggesting efficient coupling methodologies .
Comparison with Quinazoline-Indole Hybrids
Compound (from ) Substituents on Indole/Quinazoline Purity/Yield Notable Spectral Data (¹H NMR δ)
11e (3-(2-((6,7-dimethoxyquinazolin-4-yl)amino)ethyl)-1H-indol-5-ol) Hydroxyl group at indole C5; dimethoxyquinazoline 96% purity / 58% yield Aromatic protons at δ 6.85–7.25
11g (6,7-dimethoxy-N-(2-(5-methyl-1H-indol-3-yl)ethyl)quinazolin-4-amine) Methyl group at indole C5 98% purity / 72% yield Methyl signal at δ 2.35; indole NH at δ 10.85

Key Differences :

  • Core Scaffold: Quinazoline-indole hybrids (e.g., 11e, 11g) prioritize kinase inhibition via quinazoline’s ATP-binding affinity, whereas the target compound’s carboxamide side chain may target non-kinase proteins like GMFB .

Biological Activity

4,7-Dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound belonging to the indole family, characterized by its unique structural features which include methoxy groups and a thiophenylcarbonyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molar Mass : Approximately 361.39 g/mol
  • Structural Features :
    • Methoxy groups at the 4 and 7 positions of the indole ring.
    • Thiophen-2-ylcarbonyl group linked via an aminoethyl chain.
    • Carboxamide functional group at the 2 position of the indole.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit a variety of biological activities, including:

  • Antiproliferative Activity :
    • Compounds similar to this indole derivative have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), pancreatic (Panc-1), colon (HT-29), and lung (A-549) cancers .
    • The compound's mechanism of action often involves the induction of apoptosis, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9 .
  • Mechanistic Studies :
    • Investigations into the molecular mechanisms reveal that these compounds act as multi-targeted kinase inhibitors, affecting pathways related to cell growth and survival. Notably, they have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are critical in cancer proliferation .
  • Comparative Biological Activity :
    • A comparative analysis with other indole derivatives highlights that the unique combination of methoxy groups and thiophenylcarbonyl linkage may enhance selectivity and potency against specific biological targets compared to other compounds in this class.

Case Studies

Several studies have focused on the synthesis and evaluation of indole derivatives similar to this compound:

  • Antiproliferative Assays :
    • In vitro studies using the MTT assay demonstrated that certain derivatives exhibited GI50 values comparable to doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .
CompoundCell LineGI50 (µM)Mechanism
DoxorubicinMCF-71.10Topoisomerase II inhibitor
5dMCF-70.95EGFR/CDK2 inhibitor
5ePanc-11.20Apoptosis induction

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the indole core.
  • Introduction of methoxy groups at positions 4 and 7.
  • Attachment of the thiophenylcarbonyl group via an aminoethyl linker.
  • Finalization with the carboxamide functional group.

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